molecular formula C6H10O2 B074799 3-Butenyl acetate CAS No. 1576-84-7

3-Butenyl acetate

Numéro de catalogue B074799
Numéro CAS: 1576-84-7
Poids moléculaire: 114.14 g/mol
Clé InChI: IEKXSSZASGLISC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Synthesis Analysis

The synthesis of 3-butenyl acetate involves chemical processes that yield esters from the reaction of alcohols with carboxylic acids. Specifically, 3-butenyl acetate can be produced through esterification, where 3-butenyl alcohol reacts with acetic acid under dehydration conditions or through acetylation with acetic anhydride. The efficiency of synthesis has been a subject of study, aiming to optimize yield and purity (Cabezas, 2019).

Molecular Structure Analysis

The molecular structure of 3-butenyl acetate has been analyzed through various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and crystallography. These studies provide insights into the compound's molecular geometry, bond lengths, angles, and overall structural conformation, essential for understanding its chemical behavior and interactions (Yaman et al., 2019).

Chemical Reactions and Properties

3-Butenyl acetate participates in various chemical reactions characteristic of esters, such as hydrolysis, transesterification, and reactions with Grignard reagents. Its reactivity has been explored in the context of fragrance synthesis and modification, where its ability to undergo transformation into different chemical entities is valuable (Fort & Leary, 1960).

Physical Properties Analysis

The physical properties of 3-butenyl acetate, including boiling point, melting point, solubility, and vapor pressure, are critical for its application in the fragrance industry. These properties determine the compound's volatility, which affects its diffusion and perception as a fragrance. Studies have been conducted to catalog these properties, providing a foundation for its use in various applications (Mcginty, Letizia, & Api, 2012).

Chemical Properties Analysis

The chemical properties of 3-butenyl acetate, such as acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under different conditions, have been thoroughly investigated. These studies are essential for understanding how 3-butenyl acetate can be manipulated and utilized in chemical synthesis and its behavior in various environments (Jabri et al., 2016).

Applications De Recherche Scientifique

  • Toxicology and Dermatology of Fragrance Ingredients : 3-Phenyl-3-buten-1-yl acetate, which is structurally similar to 3-Butenyl acetate, has been reviewed for its use as a fragrance ingredient. This review includes a detailed summary of available toxicology and dermatology papers related to this fragrance ingredient. The review covers physical properties, acute toxicity, skin irritation, mucous membrane (eye) irritation, and skin sensitization data (McGinty, Letizia, & Api, 2012).

  • Reactions with Nitrous Acid : The diazotization of 3-phenyl-1-butylamine-3-C in acetic acid produces 3-phenyl-1-butene and 3-phenyl-1-butyl acetate. This research discusses the extensive isotope-position rearrangement in the secondary ester products of these reactions (Fort & Leary, 1960).

  • Electron-transfer Reactions of Allyl Acetates : A study on photoinduced electron-transfer reactions of 3-(2-naphthyl)-2-butenyl acetate discusses the mechanism and products of these reactions. It suggests a one-electron reduction mechanism based on deuterium incorporation into the products, which is relevant to the photoreduction of cinnamyl acetate (Tsujimoto, Kamiyama, Furukawa, & Ohashi, 1983).

  • Biological Removal of Organic Compounds : A study on the removal of n-butyl acetate, among other compounds, from an air stream using a biofilter shows the feasibility of using biofiltration for air purification. This research could be extended to similar compounds like 3-Butenyl acetate (Wu, Quan, Zhang, & Zhao, 2006).

  • Milk Fat Synthesis in Dairy Cows : Research into the effect of dietary supplementation with sodium acetate and calcium butyrate on milk fat synthesis in dairy cows indicates the importance of acetates in animal nutrition and physiology (Urrutia, Bomberger, Matamoros, & Harvatine, 2019).

  • Retention in Allylic Alkylations : A study on the Pd-catalyzed alkylation of crotyl and 3-buten-2-yl acetates and carbonates shows significant retention of regiochemistry and stereochemistry, which is relevant for chemical synthesis processes (Faller & Sarantopoulos, 2004).

Propriétés

IUPAC Name

but-3-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-4-5-8-6(2)7/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKXSSZASGLISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883699
Record name 3-Buten-1-ol, 1-acetate
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butenyl acetate

CAS RN

1576-84-7
Record name 3-Buten-1-ol, 1-acetate
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Record name 3-Butenyl acetate
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Record name 3-Butenyl acetate
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Record name 3-Buten-1-ol, 1-acetate
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Record name 3-Buten-1-ol acetate
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Record name 3-Butenyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-Methyl-3-butenyl acetate in organic synthesis?

A: 3-Methyl-3-butenyl acetate serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, leading to the formation of diverse and valuable compounds. For instance, it can be employed in the synthesis of dihydrotagetone, a fragrance compound, through a radical addition reaction followed by pyrolysis []. Additionally, it acts as a key starting material in the production of (±)-grandisol, a pheromone found in various insects, through a multi-step synthesis involving dichloroketene addition, reduction, aldol condensation, and ring-opening reactions [].

Q2: What are the key aroma volatiles found in Chilean pepino fruit, and how are they biosynthesized?

A: Unlike foreign cultivars, Chilean pepinos exhibit low citric acid content, with malic and quinic acids being predominant. Aroma profiling reveals 3-Methyl-3-butenyl acetate and 3-Methyl-2-butenyl acetate, both derived from the terpenoid pathway, as the principal aroma volatiles in Chilean pepino fruit []. Additionally, trans-2-hexenal, originating from the lipoxygenase pathway, contributes significantly to the fruit's aroma profile [].

Q3: How does the maturity of pepino fruit impact its aroma profile and other quality parameters?

A: The aroma profile of pepino fruit undergoes significant changes during the ripening process. As the fruit matures, the concentration of key aroma volatiles, including 3-methyl-3-butenyl acetate and 3-methyl-2-butenyl acetate, increases, contributing to the characteristic aroma of ripe pepinos []. This change in aroma profile coincides with other ripening-dependent quality parameter shifts, such as softening of the fruit, increased soluble solids content, and color development []. Parameters like titratable acidity and organic acid content remain relatively stable throughout development [].

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